molecular formula C15H14F3N3O3S B2760193 2-{[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine CAS No. 2380178-35-6

2-{[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine

Cat. No.: B2760193
CAS No.: 2380178-35-6
M. Wt: 373.35
InChI Key: ACDICPNSZMNWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a difluorobenzenesulfonyl group and a fluoropyrimidine moiety, making it a valuable candidate for research in medicinal chemistry and other domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 3,5-difluorobenzenesulfonyl chloride with piperidine to form the sulfonylated piperidine intermediate. This intermediate is then reacted with 5-fluoropyrimidine under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other parts of the molecule.

    Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It serves as a probe or ligand in biological studies to investigate the interactions with various biomolecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound may be utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzenesulfonyl group and fluoropyrimidine moiety contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-chloropyrimidine
  • 2-{[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-bromopyrimidine
  • 2-{[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-iodopyrimidine

Uniqueness

Compared to similar compounds, 2-{[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is unique due to the presence of the fluorine atom on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The difluorobenzenesulfonyl group also enhances its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3S/c16-10-5-11(17)7-14(6-10)25(22,23)21-3-1-13(2-4-21)24-15-19-8-12(18)9-20-15/h5-9,13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDICPNSZMNWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.